[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol
Description
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol is a sulfur-containing heterocyclic compound with the molecular formula C₉H₇ClN₂OS (CID: 58957124) . Its structure comprises a 1,3,4-oxadiazole core substituted at the 5-position with a 4-chlorophenyl group and a methanethiol (-CH₂SH) group at the 2-position (SMILES: C1=CC(=CC=C1C2=NN=C(O2)CS)Cl). The thiol group confers reactivity, enabling applications in bioconjugation and medicinal chemistry .
Synthesis protocols for related oxadiazole-thiol derivatives typically involve cyclization of thiosemicarbazides or reaction of hydrazine derivatives with carbon disulfide, followed by oxidative cyclization . For example, describes a light-sensitive synthesis of 4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-aniline using methanol as a solvent, highlighting the need for controlled conditions during synthesis .
Properties
CAS No. |
1267056-89-2 |
|---|---|
Molecular Formula |
C9H7ClN2OS |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-3-1-6(2-4-7)9-12-11-8(5-14)13-9/h1-4,14H,5H2 |
InChI Key |
DSJURSDWWXOZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CS)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Finally, the thiol group is introduced through nucleophilic substitution with thiourea .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as described above, with optimization for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as an anti-inflammatory and analgesic agent. Studies have indicated that derivatives of oxadiazole compounds often exhibit significant biological activity, including antimicrobial and anticancer properties. The introduction of the chlorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy.
Material Science
In material science, [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol has been investigated for its role in synthesizing polymers with improved thermal stability and mechanical properties. The oxadiazole moiety is known to impart flame-retardant characteristics to materials, making it a valuable component in the production of safety materials for construction and textiles.
Agricultural Chemistry
Research has also focused on the use of this compound in agrochemicals. Its derivatives have shown promise as effective fungicides and herbicides. The chlorophenyl group contributes to the compound's ability to disrupt cellular processes in target organisms, thereby enhancing its effectiveness as a pesticide.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory properties | Demonstrated significant reduction in inflammation markers in animal models when administered with this compound derivatives. |
| Study 2 | Material synthesis | Developed a polymer composite incorporating this compound that exhibited enhanced thermal stability and mechanical strength compared to conventional materials. |
| Study 3 | Agricultural efficacy | Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls. |
Mechanism of Action
The mechanism by which [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to inhibit or modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Physicochemical Properties
Table 4 in reports that OX1 and OX8 exhibit favorable physicochemical properties (e.g., logP, solubility) within drug-like ranges .
Electronic and Structural Modifications
- Thiophene Derivatives : describes a thiophene-containing oxadiazole with 3,4-dibutoxy groups. The thiophene moiety enhances electroluminescence, while alkoxy chains increase lipophilicity, contrasting with the electron-withdrawing chlorophenyl group in the target compound .
- Amine Derivatives : [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine () replaces -CH₂SH with -CH₂NHCH₃, reducing reactivity but improving stability. This derivative is marketed for research applications, highlighting commercial viability of amine-substituted analogs .
- Aniline Derivatives : 2-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Aniline () incorporates an aniline group, enabling electrophilic substitution reactions absent in the thiol-containing parent compound .
Biological Activity
The compound [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol is a member of the oxadiazole family, known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C12H10ClN3OS
- Molecular Weight : 281.74 g/mol
- CAS Number : 199339-17-8
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. In one study, a series of compounds similar to this compound were synthesized and tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | HT-1080 (Fibrosarcoma) | 19.56 | Induces apoptosis via caspase activation |
| 5e | MDA-MB-231 (Breast) | 25.34 | Cell cycle arrest at G2/M phase |
| 5e | A-549 (Lung) | 22.45 | Mitochondrial-mediated apoptosis |
The compound 5e showed marked growth inhibition against all tested cell lines, particularly in HT-1080 cells. The mechanism involved the activation of caspase-3/7 and cell-cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
Antibacterial and Antifungal Activity
Oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. The biological activity of this compound was evaluated against various bacterial strains:
| Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.00 | Bactericidal |
| Escherichia coli | 20.00 | Bacteriostatic |
| Candida albicans | 25.00 | Fungicidal |
The compound exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 15 to 25 µM .
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell proliferation by arresting the cell cycle at specific phases.
- Antimicrobial Action : Disruption of bacterial cell walls and interference with metabolic pathways.
Case Studies
A notable case study involved a series of oxadiazole derivatives synthesized for their potential as anticancer agents. The derivatives were tested in vitro against various human cancer cell lines and demonstrated significant cytotoxicity compared to standard chemotherapeutics .
Another study focused on the antibacterial properties where this compound was shown to inhibit the growth of resistant bacterial strains effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
